2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
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Overview
Description
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a complex organic compound with a unique structure It belongs to the class of hexahydro-s-indacenes, which are characterized by their bicyclic framework
Preparation Methods
The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures. Industrial production methods may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can be compared with other similar compounds, such as:
1,2,3,5,6,7-hexahydro-s-indacen-4-amine: This compound has a similar bicyclic structure but differs in its functional groups.
Naphthalene derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene share structural similarities but have different substituents and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)13(8)14/h6-8,13-14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXFCGHOBJWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=C3CCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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